molecular formula C12H24ClN B2499423 N-Methylspiro[5.5]undecan-5-amine;hydrochloride CAS No. 2375274-12-5

N-Methylspiro[5.5]undecan-5-amine;hydrochloride

Cat. No.: B2499423
CAS No.: 2375274-12-5
M. Wt: 217.78
InChI Key: CSLAECREDVTGGZ-UHFFFAOYSA-N
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Description

N-Methylspiro[55]undecan-5-amine;hydrochloride is a chemical compound with the molecular formula C12H23N·HCl It is a spiro compound, which means it contains a unique structural feature where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methylspiro[5.5]undecan-5-amine;hydrochloride typically involves the reaction of spiro[5.5]undecane with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for efficiency and yield, with considerations for cost-effectiveness and safety. The use of automated reactors and continuous flow systems could enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Methylspiro[5.5]undecan-5-amine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted amine compounds .

Scientific Research Applications

N-Methylspiro[5.5]undecan-5-amine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Methylspiro[5.5]undecan-5-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spiro structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of these targets. This can lead to various biological effects, depending on the pathways involved .

Comparison with Similar Compounds

Similar Compounds

    Spiro[5.5]undecane: The parent compound without the methylamine and hydrochloride modifications.

    N-Methylspiro[5.5]undecan-1-amine: A similar compound with the amine group at a different position.

    Spiro[5.5]undecan-5-amine: The non-methylated version of the compound.

Uniqueness

N-Methylspiro[5.5]undecan-5-amine;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the methylamine group and the hydrochloride salt form enhances its solubility and reactivity, making it a valuable compound for various applications .

Biological Activity

N-Methylspiro[5.5]undecan-5-amine;hydrochloride is a compound of interest due to its unique spirocyclic structure, which has been associated with various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a spirocyclic framework that contributes to its biological activity. The spirocyclic compounds are known for their ability to interact with biological targets due to their conformational flexibility and structural diversity.

Pharmacological Activity

Antimicrobial Activity :
Recent studies have demonstrated that compounds similar to N-Methylspiro[5.5]undecan-5-amine exhibit significant antimicrobial properties, particularly against Mycobacterium tuberculosis. For instance, a related spirocycle compound showed an IC50 value of 1.5 μM against intracellular bacteria in macrophage-like cells, indicating potent antibacterial activity .

Cytotoxicity :
The cytotoxic effects of N-Methylspiro[5.5]undecan-5-amine have been evaluated in various cell lines, including HepG2 liver cancer cells. In vitro assays indicated that this compound did not exhibit significant cytotoxicity at concentrations up to 50 μM, suggesting a favorable safety profile for further development .

The primary mechanism by which N-Methylspiro[5.5]undecan-5-amine exerts its biological effects appears to involve the inhibition of specific bacterial targets. For example, studies on structurally similar compounds have indicated that they target the MmpL3 protein in Mycobacterium tuberculosis, which is crucial for bacterial cell wall integrity. This inhibition leads to reduced bacterial viability under both aerobic and anaerobic conditions .

Table 1: Summary of Biological Activities

Compound NameTargetIC50 (μM)Cytotoxicity (HepG2)Comments
N-Methylspiro[5.5]undecan-5-amineMmpL31.5>50Potent against M. tuberculosis
Spirocycle Compound 29MmpL30.66>50Improved metabolic stability
Compound 35MmpL30.79>50Similar MIC activity to Compound 29

Case Study: Efficacy Against Tuberculosis

In a murine model of acute tuberculosis infection, a related spirocycle compound demonstrated significant efficacy, showcasing the potential therapeutic applications of this class of compounds in treating resistant strains of tuberculosis . The study highlighted that these compounds maintain activity against strains with known resistance mutations.

Future Directions

The promising biological activity and safety profile of this compound warrant further research into its therapeutic potential. Future studies should focus on:

  • In Vivo Studies : To assess the pharmacokinetics and potential therapeutic efficacy in animal models.
  • Mechanistic Studies : To elucidate the detailed mechanisms by which this compound interacts with its molecular targets.
  • Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and reduced toxicity.

Properties

IUPAC Name

N-methylspiro[5.5]undecan-5-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.ClH/c1-13-11-7-3-6-10-12(11)8-4-2-5-9-12;/h11,13H,2-10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSLAECREDVTGGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCCC12CCCCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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